molecular formula C15H15NO2 B14701177 2-[2-(3-Aminophenyl)ethyl]benzoic acid CAS No. 15196-54-0

2-[2-(3-Aminophenyl)ethyl]benzoic acid

Cat. No.: B14701177
CAS No.: 15196-54-0
M. Wt: 241.28 g/mol
InChI Key: SUNCGMNSSLAWPN-UHFFFAOYSA-N
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Description

2-[2-(3-Aminophenyl)ethyl]benzoic acid is a bifunctional organic compound of interest in chemical research and development. Its molecular structure incorporates both a benzoic acid and an aniline (aminophenyl) moiety, connected by an ethyl linker. This configuration provides two distinct functional groups—a carboxylic acid and a primary aromatic amine—that can participate in various chemical reactions, making it a valuable building block for synthetic chemistry. Compounds with similar structural features, particularly those containing an aminophenyl group, are frequently utilized in coordination chemistry as ligands for metal complexes . The presence of multiple functional groups allows researchers to explore its potential in creating novel molecular scaffolds. While the specific research applications for this compound are not fully documented in public literature, its structure suggests potential utility in the synthesis of more complex molecules for material science, pharmaceutical intermediate development, and as a precursor for fluorescent probes or other specialized chemicals . Please note: The specific chemical and physical properties, detailed mechanisms of action, and specialized applications for this compound are areas of ongoing research. This product is intended for laboratory research purposes only and is not classified or approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

15196-54-0

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-[2-(3-aminophenyl)ethyl]benzoic acid

InChI

InChI=1S/C15H15NO2/c16-13-6-3-4-11(10-13)8-9-12-5-1-2-7-14(12)15(17)18/h1-7,10H,8-9,16H2,(H,17,18)

InChI Key

SUNCGMNSSLAWPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC(=CC=C2)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Aminophenyl)ethyl]benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-nitrophenylethylamine with benzoic acid under acidic conditions, followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Aminophenyl)ethyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[2-(3-Aminophenyl)ethyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3-Aminophenyl)ethyl]benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, further modulating biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related benzoic acid derivatives, highlighting substituent variations and their implications:

Compound Name Molecular Formula Substituent Features Biological Activity (if reported) Source (Evidence ID)
2-[2-(3-Aminophenyl)ethyl]benzoic acid C₁₅H₁₅NO₂ - 3-Amino group on phenethyl chain Not explicitly reported -
2-[[2-(4-Chlorophenyl)ethyl]amino]benzoic acid C₁₅H₁₄ClNO₂ - 4-Chloro substituent on phenethyl chain Not reported; Cl may enhance lipophilicity
2-((3-Bromophenyl)amino)benzoic acid C₁₃H₁₀BrNO₂ - 3-Bromo substituent on phenyl ring Not reported; Br may alter steric effects
2-[2-(4-Methylphenyl)ethyl]benzoic acid C₁₆H₁₆O₂ - 4-Methyl substituent on phenethyl chain Not reported; Methyl may reduce reactivity
4-[(2-Acetamidoethyl)(methyl)amino]-2-hydroxybenzoyl]benzoic acid C₁₉H₂₁N₂O₅ - Acetamido and methylamino groups Potential receptor-targeting applications
2-(((1-methylethylidene)amino)oxy)ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate C₂₃H₂₃ClN₂O₆ - Complex ester and quinoxaline substituent Herbicidal activity (propaquizafop)

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